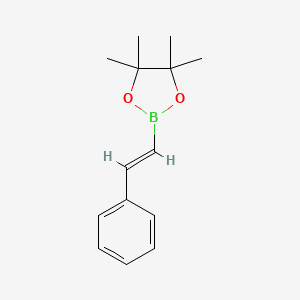

(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-2-phenylethenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-11H,1-4H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAINKADEARZLZ-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83947-56-2, 78782-27-1 | |

| Record name | (E)-2-Phenylethylene-1-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-b-Styrylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Styryl Boronate Ester Formation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Styryl boronate esters are indispensable building blocks in modern organic synthesis, serving as pivotal intermediates in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. Their utility, primarily showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, stems from their stability, functional group tolerance, and predictable reactivity.[1][2] A profound understanding of the mechanisms governing their formation is paramount for any scientist seeking to optimize existing synthetic routes or innovate novel transformations. This guide provides a detailed exploration of the core mechanistic pathways for synthesizing styryl boronate esters, focusing on the causality behind experimental choices to empower researchers with field-proven insights. We will dissect the nuances of alkyne hydroboration, the intricacies of palladium-catalyzed cross-coupling reactions, and emerging methodologies, grounding all claims in authoritative literature.

The Hydroboration of Alkynes: A Primary Route to Alkenyl Boronates

The hydroboration of alkynes represents the most direct and atom-economical method for preparing styryl and other alkenyl boronate esters.[3] This reaction involves the addition of a hydrogen-boron bond across a carbon-carbon triple bond.[4] While seemingly straightforward, the reaction's outcome—specifically its regioselectivity and stereoselectivity—is governed by a complex interplay between the substrate, the boron reagent, and, most critically, the catalyst.

The Fundamental Mechanism: Concerted Addition and Regiocontrol

At its core, the uncatalyzed hydroboration of a terminal alkyne proceeds through a concerted, four-membered transition state.[4] The B-H bond adds across the alkyne in a syn-facial manner, meaning both the boron and hydrogen atoms are delivered to the same side of the triple bond.[3][5]

This concerted mechanism dictates the reaction's regioselectivity. For terminal alkynes (like substituted phenylacetylenes), the boron atom preferentially adds to the terminal, less sterically hindered carbon, a principle known as anti-Markovnikov addition.[6][7] This selectivity arises because the transition state is stabilized when the partial positive charge that develops on the more substituted carbon is better supported.[4]

To prevent undesired double hydroboration across the newly formed double bond, sterically hindered boranes such as disiamylborane or 9-borabicyclo[3.3.1]nonane (9-BBN) are frequently employed.[6][8] These bulky reagents react selectively with the alkyne once, forming a sterically encumbered alkenylborane that resists further reaction.[6]

The Role of Transition Metal Catalysis: Dictating Stereoselectivity

While uncatalyzed hydroboration provides a foundational understanding, the true power of this methodology is unlocked through transition metal catalysis. Catalysts based on rhodium, iridium, manganese, and vanadium not only accelerate the reaction but also provide exquisite control over stereochemistry, enabling access to both (E)- and (Z)-styryl boronates.[9][10][11]

A. Syn-Hydroboration for (E)-Styryl Boronates: The most common pathway involves a catalyst mediating the syn-addition of the borane, leading to the thermodynamically favored (E)- or trans-isomer. A generalized mechanism, common for many catalysts, involves the oxidative addition of the H-B bond to the metal center, followed by alkyne insertion into the metal-hydride bond and subsequent reductive elimination to yield the product and regenerate the catalyst.[10]

B. Trans-Hydroboration for (Z)-Styryl Boronates: The synthesis of the less stable (Z)- or cis-isomer is a significant challenge that has been overcome using specialized catalytic systems. For example, certain rhodium and iridium catalysts can promote trans-hydroboration.[10] The proposed mechanism for this transformation is distinct and often involves the initial oxidative addition of the terminal C-H bond of the alkyne to the metal center.[10] This is followed by a series of steps including hydride migration and a stereospecific 1,2-migration of the boryl group to furnish the (Z)-alkenyl boronate.[10]

Divergent Mechanistic Pathways: A Case Study in Substrate Control

Recent field-proven research has revealed that the substrate itself can dictate the operative mechanism and, consequently, the stereochemical outcome. A striking example is a manganese(I)-catalyzed hydroboration system that exhibits a dramatic switch in selectivity based on the alkyne substituent.[9][12]

-

Aryl Alkynes (e.g., Phenylacetylene): These substrates yield the (Z)-styryl boronate with high selectivity. The mechanism is initiated by the activation of the acidic terminal C-H bond of the alkyne.[9][12]

-

Aliphatic Alkynes: These substrates produce the (E)-alkenyl boronate. Here, the catalytic cycle begins with the activation of the B-H bond of the pinacolborane (HBPin).[9][12]

This divergence is attributed to the difference in acidity between the terminal protons of aromatic (pKa ≈ 23) and aliphatic (pKa ≈ 25) alkynes, demonstrating how subtle substrate properties can be harnessed to control complex reaction pathways.[12]

Table 1: Comparison of Catalytic Systems for Alkyne Hydroboration

| Catalyst System | Substrate Type | Predominant Isomer | Key Mechanistic Feature | Reference(s) |

|---|---|---|---|---|

| Uncatalyzed (e.g., 9-BBN) | Terminal Alkyne | (E) | Concerted, syn-addition | [5][7] |

| Rhodium/Iridium Complexes | Terminal Alkyne | (Z) | trans-hydroboration via C-H activation | [10] |

| Vanadium(III) Complex | Terminal Alkyne | (E) | cis-selective anti-Markovnikov hydroboration | [11] |

| Manganese(I) PCP Pincer | Aryl Alkyne | (Z) | Initial C-H bond activation | [9][12] |

| Manganese(I) PCP Pincer | Aliphatic Alkyne | (E) | Initial B-H bond activation |[9][12] |

Experimental Protocol: General Procedure for Mn(I)-Catalyzed Hydroboration of an Aryl Alkyne

This protocol is a self-validating system designed to produce the (Z)-styryl boronate ester, grounded in established literature.[9][12]

-

Inert Atmosphere: All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or a glovebox. Glassware should be oven-dried prior to use.

-

Reagent Charging: To a reaction vial, add the aryl alkyne (1.0 equiv), the Mn(I) precatalyst cis-[Mn(PCP-iPr)(CO)₂(CH₂CH₂CH₃)] (0.01 equiv, 1 mol%).

-

Borane Addition: Add pinacolborane (HBPin) (1.1 equiv) to the vial. The reaction is typically performed neat, without additional solvent.[12]

-

Reaction Conditions: Seal the vial and place it in a preheated oil bath at 50–70 °C. Monitor the reaction progress by TLC or GC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature. The product can be purified directly by column chromatography on silica gel to yield the pure (Z)-styryl boronate ester.

Causality: The use of a specific Mn(I) alkyl pincer complex is critical, as it initiates the catalytic cycle tailored for aryl alkynes, leading to the desired Z-selectivity.[9][12] Running the reaction neat and additive-free simplifies the procedure and purification.[12]

Caption: Mn-Catalyzed (Z)-Selective Hydroboration of Aryl Alkynes.[9][12]

Palladium-Catalyzed Cross-Coupling: The Miyaura Borylation

An alternative and highly reliable strategy for synthesizing styryl boronate esters is the Miyaura borylation reaction.[13] This method utilizes a palladium catalyst to couple a vinyl halide (or triflate) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[14] It is particularly valuable for substrates where the corresponding alkyne is unstable or inaccessible.

The Catalytic Cycle: A Palladium(0)/Palladium(II) Pathway

The mechanism proceeds through a well-established Pd(0)/Pd(II) catalytic cycle, which is foundational to many cross-coupling reactions.[13][14]

-

Oxidative Addition: The cycle begins with the oxidative addition of the styryl halide (e.g., styryl bromide) to a coordinatively unsaturated Pd(0) species, forming a Pd(II) complex.

-

Transmetalation: This is the crucial C-B bond-forming step. A base, typically potassium acetate (KOAc), activates the diboron reagent.[13] The activated boryl species then transmetalates onto the Pd(II) center, displacing the halide. The high oxophilicity of boron is a key driving force for this step.[13]

-

Reductive Elimination: The final step is the reductive elimination of the styryl boronate ester from the Pd(II) complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: Decision workflow for selecting a synthetic strategy.

Conclusion and Outlook

The synthesis of styryl boronate esters is a mature yet continually evolving field. The hydroboration of alkynes remains a cornerstone methodology, with modern catalysis providing unprecedented control over stereochemical outcomes, often dictated by subtle substrate features. Concurrently, cross-coupling strategies like the Miyaura borylation offer a robust and reliable alternative, with success hinging on a nuanced understanding of the catalytic cycle and the role of each reagent. As the demand for complex, functionalized molecules grows, a deep, mechanistic-level comprehension of these transformations will continue to be an invaluable asset for chemists in both academic and industrial research, enabling the design of more efficient, selective, and sustainable synthetic routes.

References

-

Poul, M., et al. (2024). Hydroboration of Terminal Alkynes Catalyzed by a Mn(I) Alkyl PCP Pincer Complex Following Two Diverging Pathways. ACS Catalysis. 12

-

Poul, M., et al. (2024). Hydroboration of Terminal Alkynes Catalyzed by a Mn(I) Alkyl PCP Pincer Complex Following Two Diverging Pathways. National Institutes of Health. 9

-

Westcott, S. A. (2022). The transition metal-catalysed hydroboration reaction. Chemical Society Reviews. 10

-

ResearchGate. (n.d.). Catalytic cycle for hydroboration of terminal alkynes and alkenes. ResearchGate. 15

-

Inglis, F., et al. (2017). Borane-Catalysed Hydroboration of Alkynes and Alkenes. Synlett. 16

-

JoVE. (2023). Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation. Journal of Visualized Experiments. 6

-

Franke, A., et al. (2022). Vanadium-Catalyzed Stereo- and Regioselective Hydroboration of Alkynes to Vinyl Boronates. ACS Catalysis. 11

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. 13

-

Ashenhurst, J. (2024). Alkyne Hydroboration With "R2BH". Master Organic Chemistry. 5

-

Chemistry Steps. (2020). Hydroboration-Oxidation of Alkynes with Practice Problems. Chemistry Steps. 7

-

Alfa Chemistry. (n.d.). Miyaura Borylation Reaction. Alfa Chemistry. 14

-

Organic Chemistry Tutor. (2023). Hydroboration of Alkynes | Anti-Markovnikov Addition. YouTube. 8

-

Wikipedia. (n.d.). Hydroboration. Wikipedia. 4

-

Organic Syntheses. (n.d.). Discussion Addendum for: Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. 1

-

ACS GCI Pharmaceutical Roundtable. (2025). Hydroboration of Alkenes/Alkynes. ACS GCI Pharmaceutical Roundtable Reagent Guides. 3

-

Batsanov, A. S., et al. (2007). Mechanistic Studies on the Heck−Mizoroki Cross-Coupling Reaction of a Hindered Vinylboronate Ester as a Key Approach to Developing a Highly Stereoselective Synthesis of a C1−C7 Z,Z,E-Triene Synthon for Viridenomycin. The Journal of Organic Chemistry. 17

-

Molander, G. A., et al. (2015). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. National Institutes of Health. 2

-

Suginome, M., et al. (2009). Synthesis of B-Protected β-Styrylboronic Acids via Iridium-Catalyzed Hydroboration of Alkynes with 1,8-Naphthalenediaminatoborane Leading to Iterative Synthesis of Oligo(phenylenevinylene)s. Organic Letters. 18

-

Batsanov, A. S., et al. (2007). Mechanistic studies on the Heck-Mizoroki cross-coupling reaction of a hindered vinylboronate ester as a key approach to developing a highly stereoselective synthesis of a C1-C7 Z,Z,E-triene synthon for viridenomycin. PubMed. 19

-

Wikipedia. (n.d.). Heck reaction. Wikipedia. 20

-

Reid, W. B., et al. (2016). Direct Synthesis of Alkenyl Boronic Esters from Unfunctionalized Alkenes: A Boryl-Heck Reaction. Organic Chemistry Portal. 21

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroboration of Alkenes/Alkynes - Wordpress [reagents.acsgcipr.org]

- 4. Hydroboration - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation [jove.com]

- 7. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Hydroboration of Terminal Alkynes Catalyzed by a Mn(I) Alkyl PCP Pincer Complex Following Two Diverging Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Miyaura Borylation Reaction [organic-chemistry.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Mechanistic studies on the Heck-Mizoroki cross-coupling reaction of a hindered vinylboronate ester as a key approach to developing a highly stereoselective synthesis of a C1-C7 Z,Z,E-triene synthon for viridenomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Heck reaction - Wikipedia [en.wikipedia.org]

- 21. Direct Synthesis of Alkenyl Boronic Esters from Unfunctionalized Alkenes: A Boryl-Heck Reaction [organic-chemistry.org]

(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane CAS number

An In-Depth Technical Guide to (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane

Chemical Abstract Service (CAS) Number: 83947-56-2 [1][2][3][4]

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile vinyl boronate ester reagent. Known commonly as trans-β-Styrylboronic acid pinacol ester, this compound is a cornerstone in modern synthetic chemistry, particularly for the construction of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions.[5][6] This document, intended for researchers, chemists, and drug development professionals, delves into the compound's physicochemical properties, synthesis methodologies, purification challenges, and core applications. We will explore the mechanistic underpinnings of its reactivity, provide field-proven protocols, and highlight its utility in the synthesis of complex molecules for pharmaceutical and materials science applications.

Introduction: The Strategic Value of Pinacol Boronate Esters

Organoboron compounds, particularly boronic acids and their esters, have become indispensable tools in organic synthesis. Their stability, low toxicity, and remarkable versatility in forming C-C and C-heteroatom bonds have cemented their role in both academic and industrial laboratories. Among the various forms, pinacol boronate esters (Bpin) are frequently favored over free boronic acids due to their enhanced stability towards air and moisture, defined stoichiometry, and improved solubility in organic solvents, which circumvents many of the challenges associated with the handling and purification of their more polar boronic acid counterparts.[7]

This compound is a prominent member of this class. It serves as a stable and efficient precursor for the styryl functional group, a common motif in natural products, pharmaceuticals, and conjugated organic materials. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, where it enables the stereospecific installation of a trans-styrenyl moiety onto aryl, heteroaryl, or vinyl halides and triflates.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application.

Core Identification Data

The key identifiers and physical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 83947-56-2 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₉BO₂ | [1][2][4] |

| Molecular Weight | 230.11 g/mol | [1] |

| IUPAC Name | 4,4,5,5-tetramethyl-2-[(1E)-2-phenylethenyl]-1,3,2-dioxaborolane | [4][8] |

| Synonyms | trans-β-Styrylboronic acid pinacol ester, E-Phenylethenylboronic acid pinacol ester | [3][9] |

| Appearance | White to yellow crystalline powder or fused solid; Clear colorless to pale yellow liquid | [3][4] |

| Melting Point | 27-33 °C (lit.) | [2][3][9] |

| Boiling Point | 128 °C / 4 mmHg | [2][3][9] |

| Density | 0.99 g/cm³ (Predicted) | [2][3][9] |

| Refractive Index | 1.529 | [2][3][9] |

Structure and Stability

The pinacol group provides significant steric hindrance around the boron atom, which contributes to the compound's stability compared to the corresponding boronic acid. However, it remains susceptible to hydrolysis, particularly under acidic or basic conditions, which can cleave the pinacol ester to form the less stable styrylboronic acid. Therefore, storage under anhydrous conditions is recommended.

Caption: Chemical structure of the title compound.

Synthesis Methodology: Hydroboration of Phenylacetylene

The most common and efficient method for synthesizing this compound is the hydroboration of phenylacetylene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane).[10] This reaction can be catalyzed by various transition metals, with palladium and iridium complexes being particularly effective. The choice of catalyst is crucial for achieving high regioselectivity (anti-Markovnikov addition) and stereoselectivity (syn-addition), leading to the desired (E)-isomer.

Synthesis Workflow

The overall process involves the catalyzed addition of pinacolborane across the alkyne, followed by purification to remove the catalyst and any side products.

Caption: General workflow for the synthesis and purification.

Detailed Experimental Protocol: Palladium-Catalyzed Hydroboration

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

Phenylacetylene

-

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (Pinacolborane)[11][12]

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Anhydrous solvent (e.g., Dioxane or THF)

-

Triethylamine (Et₃N)

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., 2 mol %) and anhydrous 1,4-dioxane.

-

Reagent Addition: Add 2-bromoaniline (1.0 eq), followed by triethylamine (4.0 eq).[13] Finally, add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (3.0 eq) dropwise to the mixture.[13] Note: While the reference uses 2-bromoaniline, this procedure is adapted for phenylacetylene, where a base like triethylamine acts as a scavenger and promoter.

-

Reaction Conditions: Heat the reaction mixture to reflux (e.g., 120 °C) and monitor the reaction progress by TLC or GC-MS.[13] The reaction is typically complete within 12-24 hours.

-

Workup: Cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by brine.[13]

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography. See Section 5.0 for a detailed discussion on the critical aspects of purification.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction forms a new C(sp²)-C(sp²) bond between the vinylboronate and an organohalide or triflate.

Mechanistic Overview

The catalytic cycle, typically involving a Palladium(0) species, is a well-established three-step process:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl-halide (R-X) bond, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronate ester is transferred to the palladium center, displacing the halide. This step requires activation by a base.

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product (R-R').

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Purification and Quality Control: A Critical Bottleneck

The purification of boronic esters is notoriously challenging and represents a critical step for ensuring high-purity material for subsequent reactions.[7]

Common Purification Issues

-

Hydrolysis on Silica Gel: Standard silica gel is acidic and contains surface silanol groups and adsorbed water. These can hydrolyze the pinacol ester back to the more polar boronic acid, which then remains adsorbed on the column.[14]

-

Strong Adsorption: The Lewis acidic boron atom can interact strongly with the Lewis basic silanol groups on the silica surface, leading to significant product loss and tailing during chromatography.[14]

Field-Proven Purification Protocol

To mitigate these issues, deactivating the silica gel is paramount. Impregnation with boric acid has proven effective for suppressing over-adsorption and preventing hydrolysis.[7][14]

Protocol for Preparing Boric Acid-Treated Silica Gel:

-

Prepare a 1% (w/v) solution of boric acid in a suitable solvent (e.g., methanol or acetone).

-

Create a slurry of silica gel in this solution.

-

Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

-

Activate the treated silica gel by heating in an oven (e.g., 120 °C for 4-6 hours) before use.

Chromatography:

-

Stationary Phase: Boric acid-treated silica gel.

-

Mobile Phase: A non-polar eluent system, such as a gradient of ethyl acetate in hexanes or heptanes, is typically effective.

-

Alternative: For particularly sensitive esters, using neutral alumina or performing a rapid filtration through a plug of Celite or deactivated silica can minimize contact time and reduce degradation.[14]

Caption: Decision logic for purifying boronic pinacol esters.

Applications in Drug Discovery and Materials Science

This compound is more than a simple building block; it is an enabling reagent for accessing complex molecular architectures.

-

Pharmaceuticals: It is a key reagent for the synthesis of Protein Kinase C (PKC) inhibitors, a class of molecules investigated for various therapeutic areas, including oncology.[3][9] The styryl moiety is a common pharmacophore, and this reagent provides a reliable method for its incorporation.

-

Organic Electronics: The trans-styryl unit is a fundamental component of conjugated systems. This boronate ester is used in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs), where the precise geometry and electronic properties of the styryl linker are critical for device performance.[5]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed.

| Safety Information | Details | Reference(s) |

| HS Code | 2934999090 | [3][9] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [9] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [9] |

| Storage | Store in a cool, dry place (some suppliers recommend -20°C or 2-8°C) under an inert atmosphere to prevent hydrolysis. | [1][2] |

Conclusion

This compound is a high-value, versatile reagent essential for modern organic synthesis. Its stability as a pinacol ester, combined with its predictable reactivity in Suzuki-Miyaura cross-coupling, makes it the reagent of choice for introducing the trans-styryl functional group. While its purification requires careful consideration to overcome challenges of hydrolysis and adsorption, the implementation of validated protocols, such as using boric acid-treated silica, ensures access to high-purity material. Its proven utility in the synthesis of biologically active molecules and advanced materials underscores its continuing importance in chemical research and development.

References

-

Molbase. (E)-4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane. [Link]

-

ChemBK. TRANS-STYRYLBORONIC ACID, PINACOL ESTER. [Link]

-

Chemical Synthesis. Trans-beta-Styrylboronic Acid Pinacol Ester CAS 83947-56-2. [Link]

-

MySkinRecipes. 4,4,5,5-Tetramethyl-2-(5-octylthiophen-2-yl)-1,3,2-dioxaborolane. [Link]

-

MySkinRecipes. 4,4,5,5-tetramethyl-2-(5-(tetrahydrofuran-2-yl)thiophen-2-yl)-1,3,2-dioxaborolane. [Link]

-

ResearchGate. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

-

PubChem. 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane. [Link]

-

Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. [Link]

-

National Center for Biotechnology Information. N-Phenyl-N-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline. [Link]

-

ACS Publications. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][15]-Fused Indole Heterocycles. [Link]

-

ResearchGate. The reaction of (E)‐styrylboronic acid 1a, (E)‐4,4,5,5‐tetramethyl‐2‐styryl‐1,3,2‐dioxaborolane 3a, (E)‐trifluoro(styryl)borate 4 with CO2 in the optimal conditions. [Link]

-

ResearchGate. Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. [Link]

-

National Center for Biotechnology Information. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. [Link]

-

Oakwood Chemical. 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. [Link]

-

Reddit. Purification of alkyl Bpin/other alkyl boronic esters. [Link]

-

ACS Publications. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chembk.com [chembk.com]

- 3. Trans-beta-Styrylboronic Acid Pinacol Ester CAS 83947-56-2 [homesunshinepharma.com]

- 4. trans-beta-Styrylboronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. 4,4,5,5-Tetramethyl-2-(5-octylthiophen-2-yl)-1,3,2-dioxaborolane [myskinrecipes.com]

- 6. 4,4,5,5-tetramethyl-2-(5-(tetrahydrofuran-2-yl)thiophen-2-yl)-1,3,2-dioxaborolane [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

- 8. jk-sci.com [jk-sci.com]

- 9. Trans-beta-Styrylboronic Acid Pinacol Ester CAS 83947-56-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. N-Phenyl-N-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane 97 25015-63-8 [sigmaaldrich.com]

- 12. 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane [oakwoodchemical.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. (E)-4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane - Structure, Synthesis, Properties [organoborons.com]

starting materials for trans-styrylboronic acid pinacol ester

An In-Depth Technical Guide to the Starting Materials for trans-Styrylboronic Acid Pinacol Ester Synthesis

Introduction

trans-Styrylboronic acid pinacol ester is a pivotal building block in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form complex molecules, including many pharmaceuticals and advanced materials.[1][2] Its stereochemical purity and stability make it a preferred reagent for creating carbon-carbon bonds with high precision.[2] This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the critical starting materials and the underlying mechanistic principles that govern these transformations.

I. Hydroboration of Phenylacetylene: A Direct Approach

The most direct and atom-economical method for synthesizing trans-styrylboronic acid pinacol ester is the hydroboration of phenylacetylene.[3] This reaction involves the addition of a boron-hydrogen bond across the carbon-carbon triple bond of phenylacetylene.

Core Starting Materials & Reagents

| Component | Role | Key Considerations |

| Phenylacetylene | Substrate | The source of the styryl backbone. |

| Pinacolborane (HBpin) | Boron Source | A stable and commonly used hydroborating agent.[4] |

| Catalyst | Reaction Facilitator | Transition metal catalysts (e.g., Rh, Ir, Ru) or organocatalysts are often required to promote the reaction and control stereoselectivity.[4][5] |

| Solvent | Reaction Medium | Anhydrous, aprotic solvents like tetrahydrofuran (THF) or acetonitrile are typically used.[4][6] |

Experimental Workflow: Catalytic Hydroboration

Caption: General workflow for the synthesis of trans-styrylboronic acid pinacol ester via hydroboration.

Detailed Protocol: Rhodium-Catalyzed Hydroboration

-

Preparation: A flame-dried Schlenk flask is charged with a rhodium-based catalyst under an inert atmosphere (e.g., argon).

-

Reagent Addition: Anhydrous solvent (e.g., THF) is added, followed by phenylacetylene and then pinacolborane.

-

Reaction: The mixture is stirred at room temperature until the reaction is complete, as monitored by techniques like TLC or GC-MS.

-

Workup: The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure trans-styrylboronic acid pinacol ester.

Mechanistic Insights: The "Why" Behind the "How"

The uncatalyzed hydroboration of alkynes typically proceeds in a syn-addition fashion.[7] However, to achieve the desired trans-isomer, a catalyst is often necessary to facilitate a trans-hydroboration pathway.[5]

The mechanism for transition metal-catalyzed trans-hydroboration can be complex and catalyst-dependent. One proposed mechanism for certain rhodium and ruthenium catalysts involves the formation of a metallacyclopropene intermediate.[5] This is followed by insertion of the B-H bond and subsequent reductive elimination to yield the trans-alkenylboronate. The stereoselectivity is a critical aspect, with the choice of catalyst and ligands playing a crucial role in directing the reaction towards the desired trans product.[5]

II. Miyaura Borylation of β-Bromostyrene: A Cross-Coupling Approach

An alternative and widely used method is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction.[8][9] This approach is particularly useful when the corresponding vinyl halide is readily available.

Core Starting Materials & Reagents

| Component | Role | Key Considerations |

| trans-β-Bromostyrene | Substrate | The electrophilic partner providing the styryl framework. |

| Bis(pinacolato)diboron (B₂pin₂) | Boron Source | A stable, solid source of boron.[9] |

| Palladium Catalyst | Catalyst | A Pd(0) species, often generated in situ from a Pd(II) precatalyst (e.g., PdCl₂(dppf)).[9] |

| Base | Activator | A mild base, such as potassium acetate (KOAc), is crucial.[8][9] |

| Solvent | Reaction Medium | Aprotic polar solvents like DMSO or dioxane are commonly employed.[8] |

Experimental Workflow: Miyaura Borylation

Caption: General workflow for the synthesis of trans-styrylboronic acid pinacol ester via Miyaura borylation.

Detailed Protocol: Palladium-Catalyzed Miyaura Borylation

-

Preparation: A reaction vessel is charged with trans-β-bromostyrene, bis(pinacolato)diboron, a palladium catalyst (e.g., PdCl₂(dppf)), and potassium acetate.

-

Solvent Addition: Anhydrous, degassed solvent (e.g., DMSO) is added under an inert atmosphere.

-

Reaction: The mixture is heated (e.g., to 80 °C) and stirred until the starting material is consumed.

-

Workup: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried and concentrated, and the residue is purified by column chromatography.

Mechanistic Insights: The Catalytic Cycle

The Miyaura borylation reaction proceeds through a catalytic cycle analogous to the Suzuki-Miyaura coupling.[10]

Caption: Simplified catalytic cycle of the Miyaura borylation.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of trans-β-bromostyrene to form a Pd(II) intermediate.[11][12]

-

Transmetalation: In the presence of a base, the bis(pinacolato)diboron transfers a boryl group to the palladium center, displacing the halide.[11][12] The choice of a mild base like potassium acetate is critical to prevent the subsequent Suzuki coupling of the product with the remaining starting material.[8]

-

Reductive Elimination: The desired trans-styrylboronic acid pinacol ester is formed as the palladium center is reduced back to Pd(0), thus regenerating the catalyst for the next cycle.[11][12]

III. Grignard Reagent Approach

A more traditional, albeit less functional group tolerant, method involves the reaction of a Grignard reagent with a boron-containing electrophile.

Core Starting Materials & Reagents

| Component | Role | Key Considerations |

| trans-β-Bromostyrene | Grignard Precursor | Reacts with magnesium to form the organometallic reagent. |

| Magnesium Turnings | Activating Metal | For the formation of the Grignard reagent. |

| Pinacolborane (HBpin) | Boron Source | Acts as an electrophile in this context.[13] |

| Solvent | Reaction Medium | Anhydrous ethereal solvents like THF are essential.[13][14] |

Experimental Workflow: Grignard Reaction

-

Grignard Formation: Magnesium turnings are activated, and a solution of trans-β-bromostyrene in anhydrous THF is added to form the styrylmagnesium bromide.

-

Borylation: The freshly prepared Grignard reagent is then added to a solution of pinacolborane in THF at a low temperature (e.g., 0 °C to ambient temperature).[13]

-

Workup: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride), and the product is extracted with an organic solvent.

-

Purification: The product is isolated and purified, typically by chromatography.

Mechanistic Considerations

This method relies on the nucleophilic character of the Grignard reagent attacking the electrophilic boron atom of pinacolborane.[13] A borohydride intermediate is initially formed, which then eliminates a hydridomagnesium halide to yield the final boronate ester.[13] This pathway necessitates strictly anhydrous conditions due to the high reactivity of Grignard reagents.

Conclusion

The selection of starting materials for the synthesis of trans-styrylboronic acid pinacol ester is intrinsically linked to the chosen synthetic strategy. The hydroboration of phenylacetylene offers a direct and atom-economical route, with the choice of catalyst being paramount for achieving the desired trans stereochemistry. The Miyaura borylation provides a robust and highly functional group tolerant alternative, relying on a palladium-catalyzed cross-coupling of a vinyl halide with a diboron reagent. The Grignard method, while classic, is often limited by its stringent reaction conditions and lower functional group compatibility. For researchers and drug development professionals, a thorough understanding of these pathways, their starting material requirements, and their mechanistic underpinnings is essential for the efficient and reliable production of this key synthetic intermediate.

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Feng, Q. (2022). Metal-catalyzed Hydroboration of Alkynes: Reaction Modes and Mechanistical Study. EPFL. Retrieved from [Link]

- Thomas, A. A., & Denmark, S. E. (2019). The Suzuki–Miyaura Cross-Coupling Reaction. In Organic Reactions (pp. 1-1008). John Wiley & Sons, Inc.

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

-

Westcott, S. A. (2022). The transition metal-catalysed hydroboration reaction. Chemical Society Reviews, 51(21), 8863-8915. [Link]

-

ResearchGate. (n.d.). Possible mechanism for terminal alkyne hydroboration catalyzed by cation[2]⁺. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic cycle for hydroboration of internal alkynes and alkenes. Retrieved from [Link]

-

ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

-

Chemistry Steps. (2020). Hydroboration-Oxidation of Alkynes with Practice Problems. Retrieved from [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

-

ResearchGate. (n.d.). Miyaura borylation. Retrieved from [Link]

-

Ruesch, G., Rowley, S., Mifflin, M., & Werner, N. (2019). 9-BBN catalyzed hydroboration of phenylacetylene with pinacolborane. Morressier. Retrieved from [Link]

-

St. Denis, J. D., & Dreher, S. D. (2014). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic letters, 16(24), 6366–6369. [Link]

-

Wang, G., & Wang, S. (2014). Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. Organic & Biomolecular Chemistry, 12(10), 1633-1636. [Link]

-

ResearchGate. (n.d.). Catalytic Hydroboration of Phenylacetylene with HBpin. Retrieved from [Link]

- Google Patents. (n.d.). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.

-

Murphy, C. L. W. (2016). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. Retrieved from [Link]

-

Organic Syntheses. (2011). LITHIATED PRIMARY ALKYL CARBAMATES FOR THE HOMOLOGATION OF BORONIC ESTERS. Retrieved from [Link]

Sources

- 1. mt.com [mt.com]

- 2. organicreactions.org [organicreactions.org]

- 3. epfl.ch [epfl.ch]

- 4. 9-BBN catalyzed hydroboration of phenylacetylene with pinacolborane [morressier.com]

- 5. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]

- 6. 2-Methoxy-trans-beta-styrylboronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]

- 7. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 14. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

A Technical Guide to the Stability and Storage of Styryl Dioxaborolanes

Introduction: The Versatility and Vulnerability of Styryl Dioxaborolanes

Styryl dioxaborolanes represent a vital class of organoboron compounds, distinguished by a vinylboron moiety attached to a conjugated styrenic system. These molecules are indispensable building blocks in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, enabling the efficient formation of carbon-carbon bonds. Their utility extends into materials science for the development of organic electronics and into medicinal chemistry, where the boronic acid functional group is a key pharmacophore in several approved drugs.[1][2]

However, the synthetic utility of these reagents is intrinsically linked to their chemical integrity. The boron center, protected as a dioxaborolane ester (most commonly a pinacol ester), possesses inherent vulnerabilities. Understanding the factors that govern the stability of styryl dioxaborolanes is not merely a matter of academic interest; it is a critical prerequisite for reproducible, high-yielding synthetic outcomes and for ensuring the quality and shelf-life of these valuable compounds. This guide provides an in-depth examination of the degradation pathways, optimal storage conditions, and best practices for handling styryl dioxaborolanes, grounded in mechanistic principles and field-proven protocols.

Part 1: The Chemical Stability Profile of Styryl Dioxaborolanes

The stability of a styryl dioxaborolane is not absolute but is a dynamic function of its environment. The primary antagonists to its integrity are water, oxygen, and to a lesser extent, light and elevated temperatures.

Hydrolytic Instability: The Primary Degradation Pathway

The most significant and common degradation pathway for dioxaborolane esters is hydrolysis.[3][4] This is a reversible reaction where the boronic ester reacts with water to yield the corresponding styryl boronic acid and the parent diol (e.g., pinacol).[4][5][6]

The causality behind this reaction lies in the electrophilic nature of the boron atom. It is susceptible to nucleophilic attack by water. While pinacol esters are significantly more stable than their acyclic counterparts or esters derived from simpler diols like ethylene glycol, they are not immune.[7][8] The bulky methyl groups on the pinacol backbone provide steric hindrance that slows the rate of hydrolysis, but the equilibrium still exists.[5][9]

Several factors influence the rate and extent of hydrolysis:

-

Water Concentration: The presence of even trace amounts of moisture, whether from the atmosphere, solvents, or adsorbed on glassware, can initiate hydrolysis.[4][10]

-

Steric Hindrance: Boronic esters derived from sterically bulky diols, such as pinacol, exhibit greater hydrolytic stability compared to less substituted analogs.[5][8][9]

-

pH and Catalysis: The hydrolysis rate can be influenced by pH. Furthermore, certain buffer salts, like phosphates, have been shown to catalyze both the forward (esterification) and reverse (hydrolysis) reactions.[11]

Conclusion

Styryl dioxaborolanes are powerful synthetic intermediates whose utility is directly dependent on their chemical purity. Their primary vulnerability is hydrolytic degradation to the corresponding boronic acid, a process exacerbated by improper handling and storage. Secondary concerns include oxidation and photochemical reactions. By understanding these degradation pathways, researchers can implement robust protocols to safeguard these reagents. Adherence to strict inert atmosphere techniques, storage in a cool, dry, dark environment, and the use of appropriate sealed containers are paramount. For critical applications in drug development and manufacturing, routine analytical assessment via stability studies provides the ultimate assurance of quality and reliability, ensuring that these versatile building blocks perform as intended.

References

-

Le C, et al. (2016). Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross-Coupling in Flow. Angewandte Chemie International Edition, 55(45), 14083-14087. [Link]

-

Roy, C. D., & Brown, H. C. (2007). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Journal of Organometallic Chemistry, 692(4), 784-790. [Link]

-

Rout, T. K., et al. (2021). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Polymers, 13(1), 138. [Link]

-

Roy, C. D., & Brown, H. C. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Organic Preparations and Procedures International, 41(4), 341-346. [Link]

-

Rossegger, E., et al. (2024). A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry, 15(2), 168-176. [Link]

-

Zhang, Y., et al. (2021). Internal and External Catalysis in Boronic Ester Networks. Journal of the American Chemical Society, 143(30), 11782-11791. [Link]

-

Cargo Handbook. Boric acid. Cargo Handbook. [Link]

-

Kloxin, C. J., et al. (2020). Using Visible Light to Tune Boronic Acid–Ester Equilibria. Journal of the American Chemical Society, 142(49), 20834–20843. [Link]

-

Kloxin, C. J., et al. (2020). Using visible light to tune boronic acid–ester equilibria. ChemRxiv. [Link]

-

Kloxin, C. J., et al. (2020). Using Visible Light to Tune Boronic Acid–ester Equilibria. S3-aws.com. [Link]

-

Kloxin, C. J., et al. (2020). Using Visible Light to Tune Boronic Acid-Ester Equilibria. PubMed, 33237754. [Link]

-

MilliporeSigma. Handling Air-Sensitive Reagents. Technical Bulletin AL-134. [Link]

-

Schaller, C. (n.d.). The Manipulation of Air-Sensitive Compounds. Chapter 2.3. [Link]

-

Röttger, M., et al. (2017). High-performance vitrimers from commodity thermoplastics through dioxaborolane metathesis. Science, 356(6333), 62-65. [Link]

-

Gillis, E. P., & Burke, M. D. (2020). Assessing the stability and reactivity of a new generation of boronic esters. Poster Presentation. [Link]

-

Li, Y., et al. (2002). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 91(3), 779-790. [Link]

-

Fauske & Associates. (2020). Helpful Hints for Handling Air-Sensitive Materials. Fauske & Associates. [Link]

-

Roy, C. D., & Brown, H. C. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

-

Bernard, A. M., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1231, 57-64. [Link]

-

Rossegger, E., et al. (2023). Synthetic strategies for the synthesis of boronic acid esters-based vitrimers. ResearchGate. [Link]

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. EMA. [Link]

-

Asghar, M. W., et al. (2022). Analytical Techniques for the Assessment of Drug Stability. ResearchGate. [Link]

-

Patel, R., et al. (2016). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 1(6). [Link]

-

Frontier Specialty Chemicals. Boronic Acids. Frontier Specialty Chemicals. [Link]

-

Donnarumma, F., et al. (2024). Boron in Diet and Medicine: Mechanisms of Delivery and Detection. International Journal of Molecular Sciences, 25(3), 1836. [Link]

-

Holzgrabe, U., et al. (2017). A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use. Die Pharmazie, 72(1), 5-13. [Link]

-

Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

-

Naven, R., et al. (2018). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. ResearchGate. [Link]

-

Dong, M. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-26. [Link]

-

Fields, C., & Russell, J. (2025). Unlocking Drug Longevity: The Crucial Role of Stability Studies. Almac Group. [Link]

-

Particle Technology Labs. (2025). Forced Degradation vs. Long-Term Stability Studies: What's the Difference?. Particle Technology Labs. [Link]

-

Ikegami, T., et al. (1996). Synthesis and application of boronic acid-immobilized porous polymer particles: a novel packing for high-performance liquid affinity chromatography. Journal of Chromatography B: Biomedical Applications, 679(1-2), 31-40. [Link]

Sources

- 1. Boronic Acids | High Purity, Global Shipping [frontierspecialtychemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 9. researchgate.net [researchgate.net]

- 10. A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01047C [pubs.rsc.org]

- 11. par.nsf.gov [par.nsf.gov]

The Boron Advantage: A Technical Guide to Organoboron Compounds in Modern Organic Synthesis

Abstract

Organoboron compounds have transitioned from laboratory curiosities to indispensable tools in the arsenal of the modern synthetic chemist. Their unique electronic structure, characterized by an electron-deficient boron center, imparts a remarkable versatility that has catalyzed transformative advances across organic synthesis, medicinal chemistry, and materials science. This guide provides an in-depth exploration of the core principles and practical applications of organoboron chemistry. We will dissect the fundamental properties of the carbon-boron bond, detail the seminal reactions that leverage its reactivity, and provide field-proven protocols for their execution. With a focus on the causality behind experimental choices, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to harness the full potential of organoboron reagents. From the Nobel Prize-winning Suzuki-Miyaura coupling to the latest innovations in asymmetric synthesis and functional materials, we will illustrate why understanding organoboron chemistry is not just advantageous, but essential for contemporary molecular design and construction.

Foundational Principles: The Nature of the Carbon-Boron Bond

The utility of organoboron compounds stems directly from the unique properties of the carbon-boron (C-B) bond. Boron, a group 13 metalloid, is less electronegative (2.04) than carbon (2.55), resulting in a C-B bond with low polarity and significant covalent character.[1] The key feature of trivalent organoboranes (BR₃) is the electron-deficient, sp²-hybridized boron atom with a vacant p-orbital. This vacancy confers strong Lewis acidity, making organoboranes electrophilic and susceptible to coordination with nucleophiles.[2][3] This fundamental electronic property is the driver for the vast majority of their reactions.

Conversely, upon formation of a tetracoordinate boronate complex ([BR₄]⁻), the boron center becomes anionic and the organic substituents acquire nucleophilic character, enabling their transfer to electrophilic centers.[1] This dual reactivity—electrophilic at the boron center in its neutral state and nucleophilic at the carbon substituents in its anionic state—is the cornerstone of organoboron chemistry's versatility.

Synthesis of Organoboron Building Blocks

The accessibility of diverse organoboron compounds is a primary reason for their widespread adoption. Several robust methods exist for their preparation.

Hydroboration of Alkenes and Alkynes

Discovered by Herbert C. Brown (Nobel Prize in Chemistry, 1979), hydroboration is a landmark reaction involving the addition of a boron-hydride bond across a double or triple bond.[2][4] The reaction is typically performed using borane-tetrahydrofuran complex (BH₃•THF) and proceeds with anti-Markovnikov regioselectivity, where the boron atom adds to the less substituted carbon.[5][6] The addition is stereospecific, occurring via syn-addition to the π-system. The resulting trialkylborane can then be used directly or, more commonly, oxidized to an alcohol, providing a powerful two-step method for the anti-Markovnikov hydration of alkenes.[5]

Experimental Protocol: Hydroboration-Oxidation of 1-Octene to 1-Octanol

-

Reaction Setup: An oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a septum is flushed with nitrogen. 1-Octene (5.0 mmol, 1.0 equiv.) is dissolved in anhydrous THF (10 mL) and the solution is cooled to 0 °C in an ice bath.

-

Hydroboration: A 1.0 M solution of BH₃•THF (2.0 mL, 2.0 mmol, 0.4 equiv. BH₃) is added dropwise to the stirred solution over 10 minutes. The reaction is allowed to warm to room temperature and stirred for 1 hour.

-

Oxidation: The flask is cooled again to 0 °C. Slowly, 3 M aqueous NaOH (2.5 mL) is added, followed by the careful, dropwise addition of 30% aqueous H₂O₂ (2.5 mL), ensuring the internal temperature does not exceed 40 °C.

-

Work-up: The mixture is stirred at room temperature for 1 hour, then heated to 50 °C for 30 minutes to ensure complete oxidation. After cooling, the mixture is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 1-octanol.[7]

Metal-Catalyzed C-H Borylation

A more recent and powerful strategy for synthesizing aryl- and heteroarylboronates is the direct, transition-metal-catalyzed C-H borylation.[8] This approach avoids the need for pre-functionalized starting materials like organic halides. Iridium-catalyzed systems, often using ligands like 4,4'-di-tert-butylbipyridine (dtbpy), are particularly effective and typically exhibit regioselectivity governed by steric factors, favoring borylation at the least hindered C-H bond.[9][10] This is often complementary to classical electrophilic aromatic substitution.[9]

Figure 1. A simplified workflow illustrating the key components and outcome of a typical iridium-catalyzed C-H borylation reaction.

Preparation from Organometallic Reagents

The classic method for preparing boronic acids and esters involves the reaction of an organometallic reagent, such as a Grignard (RMgX) or organolithium (RLi) reagent, with a trialkyl borate, like trimethyl borate B(OMe)₃.[11][12] This is followed by acidic hydrolysis to yield the boronic acid, RB(OH)₂. This method is robust and widely applicable, though it requires the pre-formation of the highly reactive organometallic species.

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The development of the palladium-catalyzed cross-coupling of organoboron compounds with organic halides, pioneered by Akira Suzuki (Nobel Prize in Chemistry, 2010), revolutionized C-C bond formation.[2][6] The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the mild reaction conditions, broad functional group tolerance, and the generally low toxicity and high stability of the boronic acid reagents.[6]

The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X) to form a Pd(II) complex.[13]

-

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[5][13]

-

Reductive Elimination: The two organic groups (R¹ and R²) couple, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the cycle.[13]

Figure 2. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.

Protocol: Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid

This protocol demonstrates the coupling of a less reactive aryl chloride, where ligand choice is critical.

-

Reaction Setup: To an oven-dried Schlenk tube, add 4-chloroanisole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).[2]

-

Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon. Repeat this process three times.

-

Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

-

Reaction: Place the tube in a preheated oil bath at 100 °C and stir vigorously for 18 hours. Monitor reaction progress by TLC or GC-MS.

-

Work-up: Cool to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel.[2]

The choice of ligand is critical for the efficiency of Suzuki-Miyaura couplings, especially with challenging substrates like aryl chlorides. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos), are highly effective as they accelerate both the oxidative addition and reductive elimination steps.[14][15]

| Ligand | Catalyst Loading (mol %) | Time (h) | Yield (%) | Causality/Insight |

| XPhos | 2 (Pd) | 12 | 98 | Excellent for electron-rich aryl chlorides. The bulky, electron-rich nature accelerates the rate-limiting oxidative addition and facilitates reductive elimination.[14] |

| SPhos | 1.5 (Pd) | 18 | 92 | Highly effective for sterically hindered substrates. Its specific steric profile creates a coordinatively unsaturated Pd-center, promoting reactivity.[14] |

| (t-Bu)₃P | 2 (Pd) | 24 | 85 | A simpler, yet effective electron-rich and bulky phosphine. Less expensive but may require longer reaction times or higher temperatures compared to biaryl phosphines. |

| PPh₃ | 2 (Pd) | 24 | <10 | Triphenylphosphine is not electron-rich enough to promote efficient oxidative addition of the C-Cl bond, leading to very low conversion. This highlights the need for specialized ligands for aryl chlorides. |

| Reaction Conditions: Aryl Chloride (1.0 eq), Phenylboronic Acid (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ catalyst, Toluene/H₂O, 100 °C. Data compiled from representative literature.[14][15] |

Expanding the Toolbox: Other Key Transformations

While Suzuki coupling is dominant, the utility of organoboron compounds extends to a wide array of other powerful transformations.

-

Chan-Lam Coupling: A copper-catalyzed method for forming C-N and C-O bonds, coupling boronic acids with amines or alcohols. It is advantageous as it can often be run open to the air.[1][16][17]

-

Petasis (Borono-Mannich) Reaction: A three-component reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines, including α-amino acids.[18][19]

-

Matteson Homologation: A stereospecific method to extend a carbon chain by one carbon, reacting an α-chloroboronic ester with a nucleophile. It is a powerful tool for asymmetric synthesis.[2][20]

Asymmetric Synthesis with Organoboron Reagents

The development of chiral organoboron reagents and catalysts has provided elegant solutions for asymmetric synthesis.

Asymmetric Allylboration

The reaction of a chiral allylboronate with an aldehyde is a highly reliable method for synthesizing enantioenriched homoallylic alcohols. The reaction proceeds through a highly ordered, six-membered chair-like Zimmerman-Traxler transition state, which accounts for the high degree of stereocontrol.[21][22] Chiral Brønsted acids have emerged as powerful catalysts for this transformation, protonating the boronate to increase its Lewis acidity and orchestrating an asymmetric environment.[22]

Protocol: Catalytic Asymmetric Allylboration of Benzaldehyde

-

Catalyst Preparation: In a nitrogen-filled glovebox, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.05 mmol, 5 mol%) to a vial.

-

Reaction Setup: Add toluene (1.0 mL) to the catalyst. Cool the solution to the desired temperature (e.g., -30 °C). Add allylboronic acid pinacol ester (1.2 mmol, 1.2 equiv.) followed by benzaldehyde (1.0 mmol, 1.0 equiv.).

-

Reaction: Stir the mixture at -30 °C for 24 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

-

Analysis & Purification: Purify the crude product by flash chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.[22]

| Aldehyde | Catalyst | Temp (°C) | Yield (%) | ee (%) |

| Benzaldehyde | (R)-TRIP | -30 | 91 | 98 |

| 4-Nitrobenzaldehyde | (R)-TRIP | -30 | 95 | 99 |

| 4-Methoxybenzaldehyde | (R)-TRIP | -30 | 89 | 97 |

| Cinnamaldehyde | (R)-TRIP | -30 | 92 | 96 |

| Cyclohexanecarboxaldehyde | (R)-TRIP | -30 | 85 | 95 |

| Data is representative of results achieved with chiral phosphoric acid catalysis.[22] |

Organotrifluoroborates: Stable and Versatile Alternatives

Potassium organotrifluoroborates (R-BF₃K) have emerged as highly valuable alternatives to boronic acids.[17] They are typically crystalline, air- and moisture-stable solids that are easy to handle and can be stored indefinitely.[18] They are readily prepared from boronic acids by treatment with potassium hydrogen fluoride (KHF₂).[23][24] In cross-coupling reactions, they serve as a slow-release source of the corresponding boronic acid in situ, often leading to more controlled reactions and higher yields.[17]

Applications in Drug Discovery and Development

The impact of organoboron chemistry on drug discovery has been profound. The ability to rapidly and efficiently construct complex biaryl and heteroaryl scaffolds via Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry.[25] Furthermore, boron itself is now recognized as a "privileged" structural element in drug design. The boron atom can act as a transition-state mimic, forming reversible covalent bonds with active site residues (e.g., serine) in enzymes.[26]

This has led to the development of several FDA-approved boron-containing drugs:

-

Bortezomib (Velcade®): A dipeptide boronic acid that acts as a potent and reversible inhibitor of the 26S proteasome.[8] By binding to the catalytic site, it disrupts the degradation of pro-apoptotic factors, leading to programmed cell death in cancer cells.[17] It is a frontline treatment for multiple myeloma.[1]

-

Tavaborole (Kerydin®): A benzoxaborole-based antifungal agent. It inhibits fungal protein synthesis by trapping leucyl-tRNA in the editing site of the leucyl-tRNA synthetase (LeuRS) enzyme, forming a stable adduct.[9][27]

-

Crisaborole (Eucrisa®): Another benzoxaborole that inhibits phosphodiesterase 4 (PDE4) for the topical treatment of atopic dermatitis.

-

Vaborbactam: A cyclic boronic acid derivative that acts as a β-lactamase inhibitor, restoring the efficacy of carbapenem antibiotics against resistant bacteria.[28]

Figure 3. Simplified schematic of Bortezomib's mechanism of action, where the boronic acid moiety reversibly inhibits the proteasome, leading to cancer cell apoptosis.

Frontiers in Materials Science

The unique electronic properties of organoboron compounds make them attractive for applications in materials science. The vacant p-orbital on boron in triarylboranes allows for strong π-conjugation and makes them excellent electron-accepting and electron-transporting materials.[23] This has led to their use in:

-

Organic Light-Emitting Diodes (OLEDs): Three- and four-coordinate organoboron compounds are used as highly efficient emitters, particularly for blue light, and as electron-transport layers in OLED devices.[10][29][30]

-

Fluorescent Sensors: The Lewis acidity of the boron center allows boronic acids to reversibly bind with diols, such as those found in saccharides. This binding event alters the electronic properties of an attached fluorophore, enabling the ratiometric sensing of glucose and other sugars.[9][31][32]

-

Boron-Containing Polymers: Incorporation of boron into polymer backbones creates materials with unique optical, electronic, and sensory properties, with applications as supported Lewis acid catalysts and anion sensors.[3][33]

-

Boron Neutron Capture Therapy (BNCT): A targeted cancer therapy that relies on the delivery of non-radioactive boron-10 (¹⁰B) to tumor cells. Subsequent irradiation with low-energy neutrons causes the ¹⁰B to undergo a nuclear reaction, releasing high-energy alpha particles that selectively destroy the cancer cells from within.[13][27]

Safety and Handling

While many organoboron compounds (especially boronic acids and organotrifluoroborates) are stable, some reagents require specific handling techniques.

-

Air-Sensitive Reagents: Borane complexes (e.g., BH₃•THF) and some trialkylboranes are air- and moisture-sensitive. They must be handled under an inert atmosphere (nitrogen or argon) using syringe techniques with clean, oven-dried glassware.[34][35]

-

Toxicity: While generally less toxic than other organometallics (e.g., organotins), appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn. Work should be conducted in a well-ventilated fume hood.[36]

-

Quenching: Excess reactive boranes should be quenched carefully. A common procedure involves the slow, cooled addition of a proton source like methanol or acetone before aqueous work-up.[7]

Conclusion

From their foundational role in hydroboration to their enabling power in cross-coupling and their emergence as key pharmacophores and advanced materials, organoboron compounds have secured a permanent and prominent place in chemical science. Their predictable reactivity, tunable properties, and the commercial availability of a vast array of building blocks ensure their continued use in solving complex synthetic challenges. As this guide has demonstrated, a deep understanding of the principles and protocols governing organoboron chemistry empowers researchers to innovate, whether they are constructing a life-saving pharmaceutical or a next-generation electronic material. The "boron advantage" is clear, and the continent of opportunities first envisioned by H.C. Brown continues to yield remarkable discoveries.

References

- Chan, D. M. T., & Lam, P. Y. S. (2005). Copper-promoted C-Heteroatom Bond Cross-coupling Reactions with Boronic Acids and Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine (pp. 205-240). Wiley-VCH.

-

Hoque, M. E., Hassan, M. M. M., & Chattopadhyay, B. (2021). Remarkably Efficient Iridium Catalysts for Directed C(sp2)−H and C(sp3)−H Borylation of Diverse Classes of Substrates. Journal of the American Chemical Society, 143(13), 5022–5037. [Link]

- Suzuki, A. (2010). Cross-coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture).

- Chan, D. M., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936.

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki–Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]

- Ling, Y. H., Liebes, L., Ng, B., Buckley, M., Elliott, P. J., Adams, J., ... & Perez-Soler, R. (2002). PS-341, a novel proteasome inhibitor, induces Bcl-2 phosphorylation and cleavage in association with G2–M phase arrest and apoptosis. Molecular Cancer Therapeutics, 1(10), 841-849.

- Gupta, G., Gupta, A. K., & Foley, K. A. (2015). Tavaborole 5% Solution: A Novel Topical Treatment for Toenail Onychomycosis. Skin Therapy Letter, 20(6), 1-4.

- Rock, F. L., Mao, W., Yaremchuk, A., Tukalo, M., Crépin, T., Zhou, H., ... & Plattner, J. J. (2007). An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site. Science, 316(5832), 1759-1761.

- BenchChem. (2025). A Comparative Analysis of Phosphine Ligands and IMes·HCl in Catalytic Cross-Coupling Reactions.

-

LibreTexts Chemistry. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.

-

Singh, R. P., & Kumar, A. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(9), 2615. [Link]

- Di, C., Bo, Z., & Wang, L. (2013). Boronic Acid Functionalized Boron Dipyrromethene Fluorescent Probes: Preparation, Characterization, and Saccharides Sensing Applications. Analytical Chemistry, 85(17), 8357–8363.

-

Slideshare. (n.d.). CHAN LAM COUPLING. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Cross-Coupling Catalysis.

-

Scribd. (n.d.). Advances in Matteson Homologation. Retrieved from [Link]

-

Chem-Station International Edition. (2015). Organotrifluoroborate Salts. Retrieved from [Link]

- Organic Syntheses. (n.d.). Potassium 1-Naphthyltrifluoroborate. Coll. Vol. 10, p.613 (2004); Vol. 78, p.91 (2002).

-

Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

- University of Missouri–St. Louis. (n.d.).

- Wang, Z. Q., Yuan, Y., Zhang, Y., & Wang, J. (2013). Four-coordinate organoboron compounds for organic light-emitting diodes (OLEDs).

- Zhang, D., Duan, L., Li, C., Li, Y., Li, H., & Qiu, Y. (2014). High-Performance Three-Coordinated Organoboron Emitters for Organic Light-Emitting Diodes.

- Google Patents. (n.d.). US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal.

- Zakarian Lab Safety Protocol, University of California, Santa Barbara. (n.d.). Section I.

-

Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

- MilliporeSigma. (n.d.). Handling air-sensitive reagents. Technical Bulletin AL-134.

-

Wikipedia. (n.d.). Hydroboration–oxidation reaction. Retrieved from [Link]